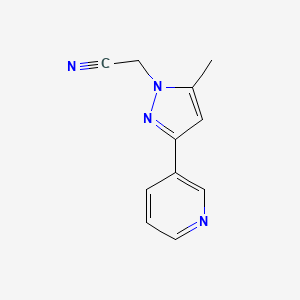

2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-9-7-11(14-15(9)6-4-12)10-3-2-5-13-8-10/h2-3,5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMLMYCFRZACEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC#N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile generally proceeds through:

- Formation of the pyrazole ring bearing the pyridin-3-yl substituent.

- Introduction of the methyl group at the 5-position of the pyrazole.

- Attachment of the acetonitrile group at the pyrazole nitrogen (N1 position).

This is often achieved by cyclization of hydrazine derivatives with suitable diketones or α,β-unsaturated compounds, followed by functional group transformations to install the nitrile group.

Preparation of Pyrazole Core with Pyridin-3-yl Substitution

A key intermediate in the preparation is the 3-(pyridin-3-yl)-1H-pyrazole scaffold. According to a patent process, 3-hydrazinopyridine dihydrochloride is cyclized with dialkyl maleate to form an alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate intermediate. This intermediate undergoes chlorination, oxidation, hydrolysis, and decarboxylation to yield 3-chloro-1-(pyridin-3-yl)-1H-pyrazole derivatives, which are close analogs to the target pyrazole core.

| Step | Reaction | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Cyclization | 3-hydrazinopyridine·dihydrochloride + dialkyl maleate | Heating in solvent | Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate |

| 2 | Chlorination | 25–100 °C, acetonitrile solvent | Phosphoryl chloride (POCl3) | Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate |

| 3 | Oxidation | 25–100 °C, acetonitrile | Manganese(IV) oxide or sodium persulfate/sulfuric acid | Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate |

| 4 | Hydrolysis | 25–100 °C, aqueous HCl | Hydrochloric acid | 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride |

This sequence provides a robust method to prepare the pyrazole ring substituted with the pyridin-3-yl group, which can be further functionalized to introduce the methyl and acetonitrile groups.

Attachment of Acetonitrile Group at Pyrazole Nitrogen

The acetonitrile group linked to the pyrazole nitrogen (N1) can be introduced by alkylation reactions using suitable haloacetonitrile reagents or by nucleophilic substitution on preformed pyrazole derivatives.

While direct literature on the exact synthesis of this compound is limited, related compounds have been prepared by N-alkylation of pyrazole derivatives with haloacetonitriles in the presence of base, often in polar aprotic solvents such as acetonitrile or DMF. This method is consistent with the preparation of pyrazolyl acetonitriles and allows for high yields and selectivity.

Representative Synthetic Procedure (Inferred)

Based on the above, a plausible synthetic route can be summarized as:

Synthesis of 5-methyl-3-(pyridin-3-yl)-1H-pyrazole:

Cyclize 3-hydrazinopyridine with pentane-2,4-dione under reflux in ethanol or acetonitrile to form the methyl-substituted pyrazole-pyridine intermediate.N-Alkylation with Chloroacetonitrile:

Treat the pyrazole intermediate with chloroacetonitrile in the presence of a base (e.g., potassium carbonate) in acetonitrile solvent at elevated temperature to form the target this compound.

Data Table Summarizing Key Preparation Steps and Conditions

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield & Notes |

|---|---|---|---|---|---|

| 1 | Pyrazole ring formation | 3-hydrazinopyridine·dihydrochloride + pentane-2,4-dione | Reflux in ethanol or acetonitrile, base catalyst | 5-methyl-3-(pyridin-3-yl)-1H-pyrazole | Moderate to high yield; regioselective methylation |

| 2 | N-Alkylation | 5-methyl-3-(pyridin-3-yl)-1H-pyrazole | Chloroacetonitrile, K2CO3, acetonitrile, 60–80 °C | This compound | High yield; purification by chromatography |

Research Findings and Optimization Notes

Solvent Choice: Acetonitrile is preferred for both chlorination and N-alkylation steps due to its inertness and ability to dissolve reagents effectively.

Chlorinating Reagents: Phosphoryl chloride is favored for chlorination steps in related pyrazole synthesis due to its efficiency and manageable reaction conditions.

Oxidation: Manganese(IV) oxide is a mild oxidant used to convert dihydropyrazole intermediates to aromatic pyrazoles, maintaining functional group integrity.

Reaction Temperatures: Mild to moderate heating (25–100 °C) is sufficient for most steps, balancing reaction rate and minimizing decomposition.

Purification: Standard extraction, neutralization, and chromatographic techniques are effective to isolate pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Biological Activities

Numerous studies have reported the biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile exhibit significant antibacterial and antifungal properties. For instance, compounds derived from similar structures have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli in disc diffusion assays, suggesting potential applications in treating infections .

Anticancer Potential

Some studies have explored the anticancer properties of pyrazole derivatives, indicating that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Computational studies have suggested that these compounds can interact with specific cancer-related targets, enhancing their therapeutic potential .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. Its derivatives may modulate inflammatory pathways, providing a basis for developing treatments for inflammatory diseases .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture:

Pesticidal Activity

Research into similar pyrazole compounds has demonstrated their effectiveness as pesticides. Their ability to disrupt pest physiology makes them candidates for developing new agrochemicals that are less harmful to non-target organisms compared to traditional pesticides .

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Efficacy : A study conducted on synthesized derivatives showed promising results against various microbial strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that certain derivatives could significantly reduce cell viability, indicating their potential as anticancer agents .

- Field Trials for Pesticidal Use : Preliminary field trials have indicated that formulations containing pyrazole derivatives can effectively manage pest populations while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl)Acetonitrile

- Structure : Differs by replacing the pyridin-3-yl group with a trifluoromethyl (-CF₃) substituent.

- Molecular Formula : C₈H₇F₃N₄.

- Key Features: The electron-withdrawing -CF₃ group increases metabolic stability but reduces solubility in polar solvents compared to the pyridine-containing analog .

2-(5-(4-Methoxyphenyl)-1H-Pyrazol-3-yl)Acetonitrile

- Structure : Substitutes the pyridin-3-yl group with a 4-methoxyphenyl moiety.

- Molecular Formula : C₁₂H₁₁N₃O.

- Higher molecular weight (213.24 g/mol) and polarity compared to the pyridine analog may influence pharmacokinetic properties .

2-(1-(Prop-2-yn-1-yl)-3-(Pyridin-3-yl)-1H-Pyrazol-5-yl)Acetonitrile

- Structure : Features a propargyl (prop-2-yn-1-yl) group at the 1-position of the pyrazole.

- Molecular Formula : C₁₃H₁₀N₄.

- Key Features :

JAK Inhibitor Analog: 2-(3-(4-(7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)-1H-Pyrazol-1-yl)-1-(Ethylsulfonyl)Azetidin-3-yl)Acetonitrile

- Structure : Incorporates an azetidine ring and ethylsulfonyl group alongside the pyrazole-acetonitrile core.

- Key Features :

Comparative Data Table

Biological Activity

2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects, supported by data tables and research findings.

- Molecular Formula : CHN

- Molar Mass : 198.22 g/mol

- CAS Number : 2095410-80-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

| Pseudomonas aeruginosa | 64 |

The compound showed higher activity against Gram-positive bacteria compared to Gram-negative bacteria, which is consistent with the behavior of similar pyrazole derivatives .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's potential as an anticancer agent. The compound was tested against several cancer cell lines, revealing varying degrees of cytotoxic effects.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

These results indicate that the compound possesses selective cytotoxicity, particularly towards HeLa cells, suggesting its potential for further development as an anticancer drug .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with cellular signaling pathways in cancer cells.

Case Studies

Several case studies have highlighted the pharmacological potential of pyrazole derivatives similar to this compound:

- Antibacterial Efficacy : A study demonstrated that a related pyrazole derivative exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), supporting the hypothesis that modifications in the pyrazole structure can enhance antimicrobial properties .

- Anticancer Activity : Another research effort focused on a series of pyrazole compounds, revealing that certain substitutions significantly increased cytotoxicity against breast cancer cell lines. This suggests that structural modifications can lead to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile, and what analytical methods are used to confirm its structure?

- Synthesis : A typical route involves condensation reactions between pyrazole precursors and nitrile-containing reagents. For example, analogous compounds like N-(5-methyl-1H-pyrazol-3-yl)acetamide are synthesized using K₂CO₃ in acetonitrile with acetyl chloride, yielding intermediates that can be further functionalized .

- Characterization :

- ¹H-NMR : Key signals include resonances for pyrazole protons (δ 6.2–6.5 ppm), methyl groups (δ 2.1–2.5 ppm), and nitrile-related peaks (e.g., acetonitrile protons at δ 3.8–4.2 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

- Elemental Analysis : Validates empirical formula consistency .

Q. How is the purity of this compound assessed in research settings, and what challenges arise during its characterization?

- Purity Assessment :

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, λ = 254 nm) is standard. Purity ≥98% is often required for pharmacological studies .

- TLC : Monitors reaction progress using silica gel plates and UV visualization.

- Challenges :

- Hybrid Heterocycles : The pyridine-pyrazole-acetonitrile backbone may lead to tautomerism, complicating NMR interpretation .

- Solubility : Limited solubility in polar solvents (e.g., water) necessitates DMSO or DMF for assays, risking solvent interference .

Advanced Research Questions

Q. How do researchers design experiments to evaluate the pharmacological potential of this compound, and what models are typically employed?

- Experimental Design :

- In Vitro Assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase targets), and receptor binding studies (radioligand displacement) .

- In Vivo Models : Rodent models for inflammation or pain (e.g., carrageenan-induced paw edema) assess efficacy and toxicity .

- Dose-Response Analysis : IC₅₀/EC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism).

Q. What computational approaches (e.g., DFT) are utilized to study the electronic properties and reactivity of this compound?

- DFT Studies :

- Geometry Optimization : Gaussian 09 with B3LYP/6-31G(d) basis set predicts molecular geometry and frontier orbitals (HOMO-LUMO gaps) .

- Reactivity Insights : Atomic charges (Mulliken/NBO) and electrostatic potential maps identify nucleophilic/electrophilic sites .

- MD Simulations : GROMACS assesses solvation dynamics and protein-ligand interactions .

Q. How can contradictions in spectroscopic data between different studies be resolved?

- Root Cause Analysis :

- Tautomerism : Variable temperature NMR or X-ray crystallography resolves tautomeric equilibria (e.g., pyrazole vs. pyrazoline forms) .

- Solvent Effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

- Collaborative Validation : Cross-lab replication using standardized protocols (e.g., identical NMR acquisition parameters) .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

- Environmental Fate Studies :

- Hydrolysis : Incubate at varying pH (2–12) and analyze degradation products via LC-MS .

- Photolysis : UV exposure (254 nm) in aqueous solutions quantifies photodegradation rates .

- Ecotoxicology :

- Daphnia magna Acute Toxicity : 48-hour LC₅₀ tests evaluate aquatic toxicity .

- QSAR Modeling : Predicts bioaccumulation and persistence using EPI Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.